molecular formula C12H7ClF3NO2 B5852484 3-chloro-2,5,6-trifluoro-4-(4-methoxyphenoxy)pyridine

3-chloro-2,5,6-trifluoro-4-(4-methoxyphenoxy)pyridine

Cat. No.: B5852484
M. Wt: 289.64 g/mol
InChI Key: IWXBTJCHZCLGRL-UHFFFAOYSA-N
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Description

3-chloro-2,5,6-trifluoro-4-(4-methoxyphenoxy)pyridine is a halogenated pyridine derivative with the molecular formula C₁₂H₇ClF₃NO₂. This compound is characterized by the presence of chlorine, fluorine, and methoxyphenoxy groups attached to a pyridine ring. It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .

Preparation Methods

The synthesis of 3-chloro-2,5,6-trifluoro-4-(4-methoxyphenoxy)pyridine typically involves the reaction of 3-chloro-2,5,6-trifluoropyridine with 4-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3-chloro-2,5,6-trifluoro-4-(4-methoxyphenoxy)pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), solvents (e.g., DMF), and catalysts (e.g., palladium). The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-chloro-2,5,6-trifluoro-4-(4-methoxyphenoxy)pyridine and its derivatives involves interactions with specific molecular targets. For instance, in agrochemical applications, the compound may inhibit essential enzymes in pests, leading to their death. In pharmaceutical applications, the compound’s derivatives may interact with specific proteins or receptors, modulating biological pathways to exert therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-2,5,6-trifluoro-4-(4-methoxyphenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO2/c1-18-6-2-4-7(5-3-6)19-10-8(13)11(15)17-12(16)9(10)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXBTJCHZCLGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C(=NC(=C2Cl)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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